molecular formula C20H19ClN6O3S B12363890 (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

Cat. No.: B12363890
M. Wt: 458.9 g/mol
InChI Key: RVLAHZAHALVQKF-AQPYCOETSA-N
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Description

(1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, designated MRS5980, is a potent and selective agonist of the human A₃ adenosine receptor (A3AR). Its pharmacological profile includes:

  • Chemical Formula: C₂₀H₁₉ClN₆O₃S
  • Molecular Weight: 458.92 g/mol
  • Binding Affinity: Ki = 0.70 ± 0.11 nM (human A3AR); Ki = 36 ± 5 nM (mouse A3AR) . MRS5980 is characterized by a bicyclo[3.1.0]hexane core, a 5-chlorothiophen-2-yl ethynyl substituent, and a methylcarboxamide group.

Preparation Methods

The synthesis of MRS 5980 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial production methods for MRS 5980 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

MRS 5980 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure or functional groups of MRS 5980.

Scientific Research Applications

Adenosine Receptor Modulation

MRS5980 is primarily studied for its role as a selective agonist of the A3 adenosine receptor. Research indicates that it has over 10,000-fold greater affinity for hA3AR compared to other adenosine receptors, making it a valuable tool for studying the receptor's physiological and pathological roles .

Case Studies

  • Neuropathic Pain Management : In vivo studies have demonstrated that MRS5980 can effectively reduce neuropathic pain through its action on adenosine receptors, providing insights into potential therapies for chronic pain conditions .
  • Dopamine Transporter Interaction : MRS5980 has also shown to inhibit dopamine uptake, suggesting its potential utility in treating disorders related to dopamine dysregulation, such as Parkinson's disease .

Scaffold Repurposing

The compound's bicyclic structure allows for systematic substitution and modification, which can lead to the development of new derivatives with enhanced pharmacological properties. This approach has been utilized in creating various nucleoside analogs that target different receptors beyond the adenosine receptors .

Anticancer Potential

Emerging research suggests that compounds similar to MRS5980 may exhibit anticancer properties by modulating tumor microenvironments through adenosine signaling pathways. The ability to selectively target A3 receptors could lead to reduced tumor growth and improved patient outcomes in certain cancers .

Affinity Data for MRS5980

Receptor TypeAffinity (K_i)Effect on Binding
hA3AR0.70 nMAgonist
hA1AR>10 µMNo significant effect
hA2AAR>10 µMNo significant effect
hA2BAR>10 µMNo significant effect

Pharmacological Effects

Effect TypeObserved Outcome
Pain ReductionSignificant reduction in neuropathic pain
Dopamine Uptake InhibitionIC50 = 253 nM
Antitumor ActivityPotential modulation of tumor growth

Mechanism of Action

MRS 5980 exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is a G protein-coupled receptor that, when activated, can inhibit neuronal voltage-dependent calcium currents, reducing pain signaling. Additionally, activation of the A3 adenosine receptor can modulate immune responses, reducing inflammation and tissue injury . The molecular targets and pathways involved include the inhibition of calcium channels and modulation of immune cell activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Purine and Ethynyl Substituents

MRS5980 belongs to a class of bicyclohexane-based nucleosides optimized for A3AR selectivity. Key analogs and their structural variations include:

Compound ID Ethynyl Substituent Purine Modifications Key Features Reference
MRS5980 5-Chlorothiophen-2-yl 6-(Methylamino) High human A3AR selectivity (Ki 0.7 nM)
Compound 29 2-Chlorophenyl 6-(3-Chlorobenzylamino) Lower A3AR affinity vs. MRS5980
Compound 30 3-Chlorophenyl 6-(3-Chlorobenzylamino) Moderate binding affinity
Compound 31 3,4-Difluorophenyl 6-(3-Chlorobenzylamino) Enhanced lipophilicity
Compound 32 4-Aminophenyl 6-(3-Chlorobenzylamino) Polar amino group increases solubility
MRS5698 3,4-Difluorophenyl 6-[(3-Chlorobenzyl)amino] Tested in bone marrow studies

Key Observations :

  • The 5-chlorothiophen-2-yl group in MRS5980 confers superior A3AR affinity compared to phenyl or fluorophenyl substituents in analogs (e.g., Compounds 29–32) .
  • Substitutions at the 6-position of the purine ring (e.g., methylamino vs. benzylamino) influence receptor selectivity and pharmacokinetics.

Modifications in the Bicyclohexane Carboxamide Group

Ester and carboxamide variations alter solubility and bioavailability:

Compound ID Carboxamide/Ester Group Molecular Weight Functional Activity Reference
MRS5980 N-Methylcarboxamide 458.92 Inhibits Ca²⁺ currents in neurons
Compound 13 Methyl ester 473.11 Not reported
Compound 14 n-Propyl ester 488.12 Lower polarity, extended half-life
Compound 15 Isopropyl ester 488.12 Increased lipophilicity
Compound 16 Butyl ester 502.13 Potential for sustained release

Key Observations :

  • The N-methylcarboxamide in MRS5980 balances receptor binding and metabolic stability compared to ester derivatives .
  • Longer alkyl chains (e.g., butyl in Compound 16) may enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Functional Comparisons

  • Species Specificity : MRS5980 shows a 50-fold higher affinity for human A3AR (Ki = 0.7 nM) vs. mouse A3AR (Ki = 36 nM), a critical consideration for translational studies .
  • Toxicity Profile : Computational predictions suggest low toxicity for MRS5980, whereas analogs with bulky substituents (e.g., adamantyl in Compound 35) may face metabolic challenges .

Implications for Drug Design

  • Optimal Substituents : The 5-chlorothiophen-2-yl ethynyl group and N-methylcarboxamide are critical for A3AR selectivity and drug-like properties.
  • Future Directions :
    • Explore hybrid analogs combining the thiophene moiety of MRS5980 with triazole or fluorophenyl groups (e.g., Compounds 33–35) .
    • Investigate species-specific binding mechanisms to improve murine models.

Biological Activity

The compound (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including receptor interactions and pharmacological effects.

Chemical Structure and Properties

This compound can be characterized by its unique bicyclic structure and the presence of multiple functional groups, including a purine derivative and a chlorothiophene moiety. The molecular formula is C27H29ClN5O4C_{27}H_{29}ClN_{5}O_{4}, and its molecular weight is approximately 500. The structural complexity suggests potential multi-target interactions in biological systems.

1. Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various receptors:

Receptor Type Binding Affinity (Ki) Effect
A3 Adenosine ReceptorLow nanomolar rangeAgonist activity observed
Dopamine TransporterModerateEnhances binding of [3H]methyl
Other GPCRsVariablePotential multi-target effects

The binding studies suggest that the compound acts primarily as an agonist at the A3 adenosine receptor, which is implicated in anti-inflammatory responses and neuroprotection .

2. Pharmacological Effects

In vitro studies have shown that the compound can modulate various biological pathways:

  • Neuroprotective Effects : The compound has demonstrated protective effects in models of ischemia-reperfusion injury, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Activity : By activating the A3 receptor, it may reduce inflammation in various tissues .

3. Case Studies

A notable case study involved the administration of the compound in animal models to evaluate its efficacy in treating conditions related to neuroinflammation and oxidative stress. Results indicated a significant reduction in markers of inflammation and improved behavioral outcomes in treated subjects compared to controls.

The proposed mechanism involves the activation of the A3 adenosine receptor pathway, leading to downstream effects such as:

  • Inhibition of pro-inflammatory cytokines
  • Enhancement of neuroprotective signaling pathways
  • Modulation of neurotransmitter release

These actions collectively contribute to the compound's therapeutic potential in conditions characterized by excessive inflammation or neuronal damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing bicyclo[3.1.0]hexane-carboxamide derivatives, and how are stereochemical centers controlled?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions, protection/deprotection of hydroxyl groups, and Sonogashira cross-coupling for introducing ethynyl substituents. For example, trifluoromethane sulfonic acid in methanol is used for deprotection of isopropylidene groups, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH gradients) . Stereochemical control is achieved through chiral starting materials and confirmed via ¹H NMR coupling constants (e.g., J = 5.2–6.4 Hz for axial/equatorial protons) and HRMS data .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • ¹H NMR : Key peaks include aromatic protons (δ 7.43–8.12 ppm for purine and thiophene rings) and diastereotopic hydroxyl protons (δ 4.08–5.06 ppm) .
  • HRMS : Molecular ion ([M+H]⁺) matches calculated values (e.g., C₂₂H₂₃N₆O₃: 419.1832 calculated vs. 419.1818 observed) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are common solubility challenges for bicyclo[3.1.0]hexane derivatives in biological assays, and how are they addressed?

  • Methodological Answer : Low aqueous solubility due to the hydrophobic bicyclic core is mitigated by:

  • Co-solvents : Use of DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • Prodrug strategies : Phosphate ester prodrugs (e.g., di-tert-butyl phosphate derivatives) improve solubility for in vivo studies .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 5-chlorothiophen-2-yl vs. 4-tert-butylphenyl) influence A₃ adenosine receptor binding affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl on thiophene) enhance binding via dipole interactions with receptor residues. Compare compound 22 (5-chlorothiophene, IC₅₀ = 12 nM) vs. compound 9 (phenyl, IC₅₀ = 89 nM) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict halogen bonding with Tyr271 in the receptor’s active site .

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?

  • Methodological Answer :

  • 2D NMR : ROESY correlations distinguish axial vs. equatorial hydroxyl groups (e.g., cross-peaks between H-2 and H-4 protons confirm relative stereochemistry) .
  • Chiral HPLC : Use of a Chiralpak IA column (hexane:isopropanol = 90:10) separates enantiomers with >99% ee .

Q. How are catalytic systems optimized for Sonogashira coupling in bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • Catalyst Screening : PdCl₂(PPh₃)₂/CuI systems in Et₃N/THF (70°C, 12 h) yield 80–85% product. Alternative catalysts (e.g., Pd(OAc)₂/XPhos) reduce side reactions .
  • Kinetic Studies : In situ FTIR monitors alkyne consumption (νC≡C = 2100 cm⁻¹) to optimize reaction time .

Q. What computational methods predict metabolic stability of the 5-chlorothiophen-2-yl ethynyl group?

  • Methodological Answer :

  • In Silico Metabolism : CYP3A4/2D6 docking (Schrödinger Suite) identifies potential oxidation sites.
  • Microsomal Assays : Human liver microsomes + NADPH quantify t₁/₂ (e.g., t₁/₂ = 45 min for dechlorination) .

Q. Experimental Design & Data Analysis

Q. How to design a stability study for the compound under physiological conditions?

  • Methodological Answer :

  • Buffer Solutions : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • LC-MS Analysis : Monitor parent ion depletion ([M+H]⁺) and metabolite formation (e.g., m/z shifts indicating hydroxylation) over 24 h .

Q. What statistical approaches are used to validate synthetic yield reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : A 3³ factorial design evaluates temperature, catalyst loading, and solvent ratio effects.
  • ANOVA : Identifies significant factors (e.g., catalyst loading p < 0.01) .

Properties

Molecular Formula

C20H19ClN6O3S

Molecular Weight

458.9 g/mol

IUPAC Name

(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1

InChI Key

RVLAHZAHALVQKF-AQPYCOETSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC

Canonical SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC

Origin of Product

United States

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